molecular formula C45H43N3O18 B8114850 beta-D-glucuronide-pNP-carbonate

beta-D-glucuronide-pNP-carbonate

Cat. No.: B8114850
M. Wt: 913.8 g/mol
InChI Key: DMGQNZOORDYDEZ-LELKPENRSA-N
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Description

Beta-D-glucuronide-pNP-carbonate: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapies, where they facilitate the delivery of cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-glucuronide-pNP-carbonate involves several steps, typically starting with the preparation of beta-D-glucuronideThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the carbonate bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures ensure the compound meets the required specifications for use in ADCs .

Chemical Reactions Analysis

Types of Reactions

Beta-D-glucuronide-pNP-carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted glucuronides and pNP derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Beta-D-glucuronide-pNP-carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-glucuronide-pNP-carbonate in ADCs involves the cleavage of the carbonate bond by specific enzymes, releasing the cytotoxic drug at the target site. This targeted delivery minimizes systemic toxicity and enhances the therapeutic efficacy of the drug. The molecular targets include cancer cell surface antigens, and the pathways involved are those related to drug internalization and activation .

Comparison with Similar Compounds

Similar Compounds

  • Beta-D-glucuronide-pNP-ether
  • Beta-D-glucuronide-pNP-ester
  • Beta-D-glucuronide-pNP-amide

Uniqueness

Beta-D-glucuronide-pNP-carbonate is unique due to its cleavable carbonate linkage, which provides a controlled release mechanism for the attached drug. This feature distinguishes it from other linkers that may not offer the same level of precision in drug delivery .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H43N3O18/c1-24(49)61-38-39(62-25(2)50)41(63-26(3)51)43(66-40(38)42(53)58-4)65-36-18-13-27(22-60-45(55)64-29-16-14-28(15-17-29)48(56)57)21-35(36)47-37(52)19-20-46-44(54)59-23-34-32-11-7-5-9-30(32)31-10-6-8-12-33(31)34/h5-18,21,34,38-41,43H,19-20,22-23H2,1-4H3,(H,46,54)(H,47,52)/t38-,39-,40-,41+,43+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGQNZOORDYDEZ-LELKPENRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H43N3O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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